(3-Methoxy-5-nitrophenyl)methanamine

Description

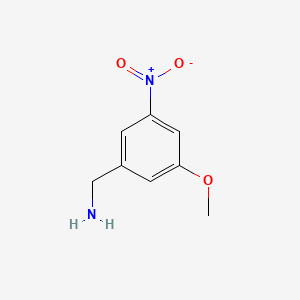

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxy-5-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-8-3-6(5-9)2-7(4-8)10(11)12/h2-4H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXYDSDXQMFPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732413 | |

| Record name | 1-(3-Methoxy-5-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108723-88-1 | |

| Record name | 1-(3-Methoxy-5-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Methoxy-5-nitrophenyl)methanamine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

(3-Methoxy-5-nitrophenyl)methanamine is a substituted benzylamine that serves as a valuable building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a methoxy group, a nitro group, and a primary amine, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties essential for biological activity.[2] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications of this compound for researchers and professionals in the field of drug discovery.

Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (3-Methoxy-5-nitrophenyl)methanamine | N/A |

| CAS Number | 1108723-88-1 | [4] |

| Molecular Formula | C8H10N2O3 | [4] |

| Molecular Weight | 182.18 g/mol | [4] |

| Appearance | No data available | [3] |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| Solubility | No data available | [3] |

Note: "N/A" indicates that the information was not found in the provided search results.

Synthesis

A highly plausible and efficient method for the synthesis of (3-Methoxy-5-nitrophenyl)methanamine is the reductive amination of its corresponding aldehyde, 3-methoxy-5-nitrobenzaldehyde. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia), followed by its in-situ reduction to the desired primary amine.[5][6][7]

Logical Workflow for Synthesis

Caption: Synthetic workflow for (3-Methoxy-5-nitrophenyl)methanamine.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.[5][8][9]

Materials:

-

3-Methoxy-5-nitrobenzaldehyde

-

Aqueous ammonia (25%)

-

Sodium borohydride (NaBH4)

-

Methanol

-

Dichloromethane (DCM) or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-5-nitrobenzaldehyde (1 equivalent) in methanol.

-

Imine Formation: To the stirred solution, add aqueous ammonia (a suitable excess) at room temperature. The formation of the imine intermediate is typically monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH4) portion-wise (a slight excess). Caution: Hydrogen gas is evolved.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC analysis showing the consumption of the imine intermediate.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with the organic solvent.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure (3-Methoxy-5-nitrophenyl)methanamine.

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for (3-Methoxy-5-nitrophenyl)methanamine, the following data are predicted based on the analysis of its functional groups and structurally similar compounds.[10][11][12][13][14][15]

¹H NMR Spectroscopy

-

Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho and para to the electron-withdrawing nitro group will be the most deshielded.[10]

-

Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected around δ 3.8-4.0 ppm.

-

Benzylic Protons (-CH₂-NH₂): A singlet or a broad singlet integrating to two protons is expected around δ 3.8-4.2 ppm.

-

Amine Protons (-NH₂): A broad singlet integrating to two protons is expected. The chemical shift of this signal is highly variable and concentration-dependent, and the signal may disappear upon D₂O exchange.[14]

¹³C NMR Spectroscopy

-

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon bearing the nitro group (C-NO₂) will be significantly deshielded, while the carbon bearing the methoxy group (C-OCH₃) will also be deshielded. The carbons ortho and para to the nitro group will also show downfield shifts.[15]

-

Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.

-

Benzylic Carbon (-CH₂-NH₂): A signal is expected around δ 45-50 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching: As a primary amine, two medium-intensity bands are expected in the region of 3300-3500 cm⁻¹.[11][13]

-

C-H Stretching (Aromatic and Aliphatic): Signals are expected just above and below 3000 cm⁻¹, respectively.

-

N-O Stretching (Nitro Group): Two strong absorption bands are expected, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A signal is expected in the 1250-1335 cm⁻¹ range for an aromatic amine.[11]

-

C-O Stretching (Aryl Ether): A strong band is expected around 1000-1300 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 182.

-

Fragmentation Pattern: Common fragmentation pathways for benzylamines include the loss of the amino group and cleavage at the benzylic position.[3][16][17] Key fragments could include:

-

[M-NH₂]⁺ at m/z = 166

-

The tropylium ion or substituted tropylium ions.

-

Reactivity and Potential Applications in Drug Development

(3-Methoxy-5-nitrophenyl)methanamine is a versatile intermediate for the synthesis of more complex molecules. The primary amine can undergo a wide range of reactions, including acylation, alkylation, and formation of Schiff bases. The nitro group can be reduced to an amine, providing a handle for further functionalization, or it can be utilized for its electron-withdrawing properties to influence the reactivity of the aromatic ring.[18][19]

Logical Relationship of Functional Groups to Drug Discovery Potential

Caption: Functional group contributions to drug discovery potential.

The substituted benzylamine scaffold is a common feature in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators.[1][2] The presence of the nitro group is also significant, as this functional group is found in numerous pharmaceuticals and can influence a molecule's pharmacokinetic and pharmacodynamic properties.[18][20] The combination of these functional groups makes (3-Methoxy-5-nitrophenyl)methanamine a promising starting material for the synthesis of novel therapeutic agents. For instance, it could be used in the development of inhibitors for enzymes like monoamine oxidases or in the synthesis of ligands for various G-protein coupled receptors.[1]

Safety and Handling

Based on available Safety Data Sheets (SDS), (3-Methoxy-5-nitrophenyl)methanamine should be handled with care in a laboratory setting.[3][21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[3]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[3]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]

-

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water.

-

In all cases of exposure, consult a physician.[3]

-

Conclusion

(3-Methoxy-5-nitrophenyl)methanamine is a chemical intermediate with significant potential in the field of drug discovery. While detailed experimental data on its physical properties are sparse, its chemical characteristics and plausible synthetic routes make it an accessible building block for medicinal chemists. The presence of multiple functional groups allows for diverse chemical modifications, enabling the exploration of a wide range of chemical space in the pursuit of novel therapeutic agents. As with all chemicals, it should be handled with appropriate safety precautions in a laboratory setting.

References

-

Bouchoux, G., & Salpin, J. Y. (2009). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry : JMS, 44(2), 243–254. [Link]

-

ChemBK. (n.d.). (3-chloro-5-nitrophenyl)(3-methoxy-4-methylphenyl)methanamine. Retrieved January 16, 2026, from [Link]

-

Gao, J., Li, Y., & Li, H. (2008). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 19(6), 882–889. [Link]

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved January 16, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved January 16, 2026, from [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

-

Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 731–736. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved January 16, 2026, from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 16, 2026, from [Link]

-

Vicker, N., Bailey, H. V., Smith, A., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 22(1), 123. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Retrieved January 16, 2026, from [Link]

-

AHH Chemical Co., Ltd. (n.d.). (3-Methoxy-5-nitrophenyl)methanamine, min 97%, 100 mg. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). (3-Fluoro-4-methoxy-5-nitrophenyl)methanamine. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). (3-Fluoro-5-methoxy-4-nitrophenyl)methanamine. Retrieved January 16, 2026, from [Link]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved January 16, 2026, from [Link]

-

Vicker, N., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 22(1), 123. [Link]

-

YouTube. (2023). Reductive Amination. Retrieved January 16, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Methoxy-5-nitroaniline. Retrieved January 16, 2026, from [Link]

-

Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved January 16, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). General Synthesis of Secondary Imines via Reductive Coupling of Carbonyl and Nitro Compounds Employing a Reusable Cobalt Catalyst. Retrieved January 16, 2026, from [Link]

-

Cambridge Open Engage. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved January 16, 2026, from [Link]

-

PubChemLite. (n.d.). (3-methoxy-5-methylphenyl)methanamine (C9H13NO). Retrieved January 16, 2026, from [Link]

-

MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. Retrieved January 16, 2026, from [Link]

-

Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved January 16, 2026, from [Link]

-

Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Methoxy-5-nitrobenzaldehyde. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Methoxy-5-nitrophenol. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. Retrieved January 16, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Methoxyphenethylamine. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. Retrieved January 16, 2026, from [Link]

-

PubChemLite. (n.d.). (3-methoxy-5-nitrophenyl)methanol (C8H9NO4). Retrieved January 16, 2026, from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (3-Fluoro-4-methoxy-5-nitrophenyl)methanamine | C8H9FN2O3 | CID 82506050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. d-nb.info [d-nb.info]

- 7. frontiersin.org [frontiersin.org]

- 8. m.youtube.com [m.youtube.com]

- 9. ias.ac.in [ias.ac.in]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. svedbergopen.com [svedbergopen.com]

- 19. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Page loading... [guidechem.com]

An In-depth Technical Guide to (3-Methoxy-5-nitrophenyl)methanamine (CAS Number 1108723-88-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methoxy-5-nitrophenyl)methanamine is a substituted benzylamine derivative with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a primary amine, a nitro group, and a methoxy group on a benzene ring, offers a unique combination of functionalities for further chemical modifications and biological interactions. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, predicted spectroscopic data, expected reactivity, and potential applications in drug discovery. The information presented herein is a synthesis of available data on structurally related compounds and established principles of organic chemistry, intended to serve as a valuable resource for researchers working with this and similar molecules.

Physicochemical Properties

A summary of the key physicochemical properties of (3-Methoxy-5-nitrophenyl)methanamine is presented in the table below.

| Property | Value | Source |

| CAS Number | 1108723-88-1 | MolCore[1] |

| Molecular Formula | C₈H₁₀N₂O₃ | MolCore[1] |

| Molecular Weight | 182.18 g/mol | MolCore[1] |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred from related compounds |

| Purity | Typically available at ≥95% | AK Scientific, Inc.[2] |

| Storage | Store in a cool, dry, and well-ventilated area | AK Scientific, Inc.[2] |

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis of (3-Methoxy-5-nitrophenyl)methanamine can be envisioned to start from 3,5-dinitroanisole, proceeding through the selective reduction of one nitro group to form 3-methoxy-5-nitroaniline, followed by a series of transformations to introduce the aminomethyl group.

Sources

(3-Methoxy-5-nitrophenyl)methanamine molecular weight

An In-depth Technical Guide to (3-Methoxy-5-nitrophenyl)methanamine: Molecular Weight, Synthesis, and Application as a Core Building Block

Abstract

(3-Methoxy-5-nitrophenyl)methanamine is a substituted benzylamine derivative that serves as a valuable chemical intermediate in various research and development applications, most notably in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its fundamental chemical properties, with a primary focus on its molecular weight and composition. Furthermore, it outlines a robust, logical synthetic pathway, explains the rationale behind the chosen methodology, and discusses the compound's critical role as a versatile building block for advanced therapeutic modalities such as PROTACs (Proteolysis Targeting Chimeras). This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound's characteristics and utility.

Chemical Identity and Physicochemical Properties

The foundational characteristic of any chemical entity is its molecular composition, which dictates its reactivity, physical properties, and biological interactions. (3-Methoxy-5-nitrophenyl)methanamine is a precisely defined organic molecule with the key identifiers and properties summarized below.

Molecular Formula and Weight

The molecular formula for (3-Methoxy-5-nitrophenyl)methanamine is C8H10N2O3 [1]. The molecular weight (molar mass) is calculated by summing the atomic weights of its constituent atoms:

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight: 182.18 g/mol [1][2].

This molecular weight is a critical parameter for stoichiometric calculations in synthesis, quantitative analysis, and formulation development. Its hydrochloride salt form, (3-Methoxy-5-nitrophenyl)methanamine hydrochloride, has a molecular weight of 218.64 g/mol [3].

Chemical Structure

The structure features a benzene ring substituted with a methoxy group (-OCH3), a nitro group (-NO2), and a methanamine group (-CH2NH2) at positions 3, 5, and 1, respectively.

Caption: 2D Structure of (3-Methoxy-5-nitrophenyl)methanamine.

Physicochemical Data Summary

The following table summarizes key quantitative and qualitative data for the compound.

| Property | Value | Source |

| Molecular Formula | C8H10N2O3 | [1][2] |

| Molecular Weight | 182.18 g/mol | [1][2] |

| CAS Number | 1108723-88-1 | [1][2] |

| IUPAC Name | (3-Methoxy-5-nitrophenyl)methanamine | N/A |

| Appearance | Typically a solid (inferred) | N/A |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Synthesis and Mechanistic Considerations

A reliable synthetic route is paramount for obtaining high-purity material for research and development. While multiple pathways can be envisioned, a highly logical and efficient approach is the reductive amination of the corresponding aldehyde, 3-methoxy-5-nitrobenzaldehyde[4].

Rationale for Synthetic Strategy

Causality behind Experimental Choices:

-

Starting Material: 3-methoxy-5-nitrobenzaldehyde is a commercially available and stable precursor[4]. Its aldehyde functionality is primed for conversion to the required primary amine.

-

Reaction Choice (Reductive Amination): This one-pot reaction is a cornerstone of medicinal chemistry for its efficiency and generally mild conditions. It proceeds via the formation of an intermediate imine, which is then reduced in situ to the target amine. This avoids the isolation of potentially unstable imine intermediates.

-

Reagent Selection:

-

Ammonia Source (e.g., Ammonium Acetate): Provides the nitrogen atom for the primary amine in a readily available and easy-to-handle form.

-

Reducing Agent (e.g., Sodium Cyanoborohydride - NaBH3CN): This is a selective reducing agent. Its key advantage is that it reduces the C=N double bond of the imine much faster than it reduces the C=O double bond of the aldehyde. This selectivity is crucial for preventing the side-reaction of reducing the starting aldehyde to an alcohol, thereby maximizing the yield of the desired amine.

-

Experimental Protocol (Predictive)

This protocol is a self-validating system. The identity and purity of the final product must be confirmed via analytical techniques as described in Section 3 to validate the success of the synthesis.

-

Reaction Setup: To a solution of 3-methoxy-5-nitrobenzaldehyde (1.0 eq) in methanol (MeOH), add ammonium acetate (10 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0°C using an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

-

Workup: Quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is acidic (pH ~2) to decompose any remaining reducing agent. Stir for 30 minutes.

-

Extraction: Neutralize the mixture with a saturated sodium bicarbonate (NaHCO3) solution and extract the product into an organic solvent such as ethyl acetate (EtOAc) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure (3-Methoxy-5-nitrophenyl)methanamine.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of (3-Methoxy-5-nitrophenyl)methanamine.

Spectroscopic Characterization (Predictive Analysis)

To ensure the identity and purity of the synthesized compound, a suite of spectroscopic analyses is required. Based on the known structure, the following spectral characteristics are predicted.

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons (~7.0-8.0 ppm).- Singlet for the benzylic -CH₂- group (~3.8-4.0 ppm).- Singlet for the methoxy -OCH₃ group (~3.9 ppm).- Broad singlet for the amine -NH₂ protons (variable, ~1.5-3.0 ppm). |

| ¹³C NMR | - Aromatic carbons (~110-160 ppm).- Benzylic carbon (~45 ppm).- Methoxy carbon (~56 ppm). |

| IR Spectroscopy | - N-H stretches (two bands, ~3300-3400 cm⁻¹).- Aromatic C-H stretch (~3000-3100 cm⁻¹).- Aliphatic C-H stretch (~2850-2950 cm⁻¹).- Asymmetric and symmetric NO₂ stretches (~1520 and ~1340 cm⁻¹).- C-O ether stretch (~1200-1250 cm⁻¹). |

| Mass Spec. | [M+H]⁺ ion at m/z = 183.19 |

Applications in Drug Discovery

The true value of (3-Methoxy-5-nitrophenyl)methanamine in modern drug development lies in its utility as a versatile chemical building block, particularly for the synthesis of Protein Degraders[1].

Role as a PROTAC Building Block

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that facilitate this process. They consist of three parts: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.

The primary amine (-NH2) of (3-Methoxy-5-nitrophenyl)methanamine is a key functional handle. It can be readily modified, for example, by acylation, to attach it to a linker or directly to a ligand for an E3 ligase or a target protein. The substituted phenyl ring provides a rigid scaffold that can be used to orient the other components of the PROTAC in the desired three-dimensional space, which is critical for forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Logical Relationship Diagram

Caption: Role of the title compound as a precursor in PROTAC synthesis.

Conclusion

(3-Methoxy-5-nitrophenyl)methanamine, with a definitive molecular weight of 182.18 g/mol , is more than a simple chemical entity. It represents a key enabling tool for advanced medicinal chemistry. Its well-defined structure and the strategic placement of its functional groups—particularly the reactive primary amine—make it an ideal starting point for constructing complex and high-value molecules. The logical and efficient synthesis via reductive amination allows for its reliable production, paving the way for its application in the development of next-generation therapeutics like targeted protein degraders. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable building block into their discovery workflows.

References

- (3-Methoxy-5-nitrophenyl)methanamine, min 97%, 100 mg.

-

(3-chloro-5-nitrophenyl)(3-methoxy-4-methylphenyl)methanamine - ChemBK. [Link]

-

3-Methoxy-5-nitrobenzaldehyde | C8H7NO4 | CID 12137088 - PubChem. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (3-Methoxy-5-nitrophenyl)methanamine

This technical guide provides a detailed exploration of the spectroscopic characteristics of (3-Methoxy-5-nitrophenyl)methanamine, a compound of interest in medicinal chemistry and drug development. As experimental data for this specific molecule is not widely available in peer-reviewed literature, this guide will leverage predicted spectroscopic data and comparative analysis with structurally related molecules to provide a robust framework for its identification and characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently work with this and similar substituted benzylamines.

Introduction

(3-Methoxy-5-nitrophenyl)methanamine is a substituted benzylamine featuring a methoxy and a nitro group on the aromatic ring. These functional groups significantly influence the molecule's electronic properties and, consequently, its spectroscopic signature. Understanding these signatures is paramount for confirming the identity, purity, and structure of the compound during synthesis and subsequent applications. This guide will delve into the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for (3-Methoxy-5-nitrophenyl)methanamine.

Molecular Structure and Key Functional Groups

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of (3-Methoxy-5-nitrophenyl)methanamine and identify its key functional groups.

Caption: Molecular structure of (3-Methoxy-5-nitrophenyl)methanamine.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Molecular Ion and Fragmentation Patterns

For (3-Methoxy-5-nitrophenyl)methanamine (C₈H₁₀N₂O₃), the expected exact mass and molecular ion peak in a high-resolution mass spectrum would be:

| Parameter | Value |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Exact Mass | 182.0691 g/mol |

| Molecular Ion (M+) | m/z 182 |

| [M+H]⁺ | m/z 183 |

The fragmentation of (3-Methoxy-5-nitrophenyl)methanamine under electron ionization (EI) is expected to be influenced by the stability of the benzyl cation and the presence of the methoxy and nitro groups. Key predicted fragmentation pathways include:

-

Loss of the amino group: A primary fragmentation would likely involve the cleavage of the C-N bond to lose the amino group (•NH₂), resulting in a stable benzylic cation.

-

Benzylic cleavage: The most common fragmentation for benzylamines is the cleavage of the bond beta to the aromatic ring, leading to the formation of a tropylium ion or a substituted tropylium ion, which is a common feature in the mass spectra of benzyl compounds.

-

Loss of the methoxy group: Fragmentation may also involve the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a formyl radical (•CHO).

-

Nitro group fragmentation: The nitro group can undergo rearrangements and loss of NO or NO₂.

Caption: Predicted key fragmentation pathways for (3-Methoxy-5-nitrophenyl)methanamine in MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

-

-

Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities. Acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the known fragmentation patterns of related compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of (3-Methoxy-5-nitrophenyl)methanamine is expected to show characteristic absorption bands for its amine, aromatic, nitro, and ether functional groups.

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |

| N-H (amine) | Symmetric & Asymmetric stretching | 3300-3500 (two bands for primary amine) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| N-O (nitro) | Asymmetric & Symmetric stretching | 1500-1550 and 1335-1385 |

| C-O (ether) | Stretching | 1000-1300 |

| C-N (amine) | Stretching | 1020-1250 |

The presence of the strong electron-withdrawing nitro group and the electron-donating methoxy group will influence the exact positions of the aromatic C=C stretching bands.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Liquid/Solution: If the sample is a liquid or can be dissolved in a suitable solvent (e.g., chloroform, methylene chloride), a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Instrument Setup:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition: Place the sample in the instrument's sample compartment and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet/solvent) should be taken and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration).

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 8.0 | s, d, or t | 3H |

| -CH₂- (benzylic) | ~3.8 - 4.2 | s | 2H |

| -OCH₃ | ~3.8 - 4.0 | s | 3H |

| -NH₂ | ~1.5 - 2.5 (broad) | s | 2H |

The exact chemical shifts of the aromatic protons are difficult to predict without experimental data but will be downfield due to the deshielding effect of the aromatic ring and the nitro group. The benzylic protons will appear as a singlet, and the methoxy protons will also be a singlet. The amine protons often appear as a broad singlet and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-OCH₃ | 158 - 162 |

| Aromatic C-H | 100 - 130 |

| Aromatic C-CH₂NH₂ | 140 - 145 |

| -CH₂- (benzylic) | 45 - 50 |

| -OCH₃ | 55 - 60 |

The chemical shifts are influenced by the electron-withdrawing and electron-donating nature of the substituents on the aromatic ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Experiments: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra. 2D NMR experiments like COSY and HSQC can be performed for more detailed structural elucidation.

-

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the data. The number of scans will depend on the sample concentration.

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the respective nuclei in the molecule.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for (3-Methoxy-5-nitrophenyl)methanamine. While based on predictions and comparative analysis, the information presented here serves as a valuable resource for the initial identification and characterization of this compound. It is crucial to emphasize that experimental verification of this data is essential for unambiguous structure confirmation. The provided protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data for this and other novel chemical entities.

References

-

PubChem. (3-Fluoro-4-methoxy-5-nitrophenyl)methanamine. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2016). Supporting information. [Link]

-

PubChem. 3-Methoxy-5-nitrophenol. National Center for Biotechnology Information. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

(3-Methoxy-5-nitrophenyl)methanamine: A Technical Guide for Researchers in Drug Discovery

Introduction: The Strategic Importance of (3-Methoxy-5-nitrophenyl)methanamine in Modern Medicinal Chemistry

(3-Methoxy-5-nitrophenyl)methanamine is a key structural motif and versatile building block in contemporary drug discovery and development. Its unique electronic and structural features, characterized by an electron-withdrawing nitro group and an electron-donating methoxy group on a benzylamine scaffold, make it a highly valuable intermediate. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the commercial sourcing, synthesis, quality control, and strategic applications of this important compound, particularly in the burgeoning field of targeted protein degradation.

Commercial Suppliers and Quality Considerations

A reliable supply of starting materials is the foundation of any successful research campaign. (3-Methoxy-5-nitrophenyl)methanamine is available from a range of commercial suppliers who cater to the research and pharmaceutical sectors. When selecting a supplier, it is crucial to look beyond mere availability and scrutinize the quality and documentation provided.

Key Supplier Quality Attributes:

-

Purity: Typically offered at a purity of ≥97%, it is essential to understand the analytical method used for this determination (e.g., HPLC, NMR).

-

Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should detail the lot-specific purity, appearance, and confirmation of identity by spectroscopic methods.

-

Analytical Data: Reputable suppliers will often provide access to representative analytical data, such as ¹H NMR and HPLC chromatograms, upon request.

-

Consistency: For long-term projects, supplier consistency in terms of product quality and specifications is paramount.

Comparative Supplier Snapshot

| Supplier | CAS Number | Purity Specification | Form | Notes |

| Various Fine Chemical Providers | 1108723-88-1 (free base) | ≥97% | Solid | Often available in research quantities (e.g., 100 mg, 1 g). |

| 2757729-98-7 (HCl salt) | ≥97% | Solid | The hydrochloride salt can offer improved stability and handling properties. |

This table is representative of typical offerings. Researchers should always consult the specific documentation from their chosen supplier.

Synthesis and Purification: A Protocol for Self-Sufficiency

For researchers requiring larger quantities or specific analogs, in-house synthesis provides a viable alternative to commercial sourcing. The most direct and reliable route to (3-Methoxy-5-nitrophenyl)methanamine is the reductive amination of its corresponding aldehyde, 3-methoxy-5-nitrobenzaldehyde.

Synthetic Workflow: Reductive Amination

Caption: Reductive amination workflow for the synthesis of (3-Methoxy-5-nitrophenyl)methanamine.

Detailed Experimental Protocol: Reductive Amination

This protocol is based on established methods for the reductive amination of aldehydes.[1][2]

-

Dissolution: In a round-bottom flask, dissolve 3-methoxy-5-nitrobenzaldehyde (1.0 eq) and ammonium acetate (10 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification by Column Chromatography

The crude product can be purified by silica gel column chromatography to yield the final product of high purity.[3]

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 60%).

-

Pro-Tip: Due to the basic nature of the amine, "streaking" on the acidic silica gel can be an issue. To mitigate this, add 0.5-1% triethylamine to the mobile phase to improve peak shape and separation.[3]

-

-

Fractions Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (3-Methoxy-5-nitrophenyl)methanamine.

Quality Control: Ensuring Identity and Purity

Rigorous quality control is essential to ensure the reliability and reproducibility of experimental results. A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity and assess the purity of (3-Methoxy-5-nitrophenyl)methanamine.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the gold standard for determining the purity of non-volatile organic compounds.

Representative HPLC Method:

| Parameter | Specification |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 10% B2-15 min: 10-80% B15-18 min: 80% B18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in Mobile Phase A/B (50:50) |

This method is a starting point and may require optimization based on the specific HPLC system and column used.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the structure of the synthesized compound.

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | m | 2H | Ar-H |

| ~7.2 | t | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH ₃ |

| ~3.8 | s | 2H | -CH ₂-NH₂ |

| ~1.6 | br s | 2H | -NH₂ |

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

| Chemical Shift (ppm) | Assignment |

| ~160 | C -OCH₃ |

| ~149 | C -NO₂ |

| ~145 | C -CH₂NH₂ |

| ~118 | Ar-C H |

| ~112 | Ar-C H |

| ~108 | Ar-C H |

| ~56 | -OC H₃ |

| ~46 | -C H₂NH₂ |

Predicted chemical shifts are based on analogous structures and established NMR principles.[6][7]

Strategic Applications in Drug Discovery: A Key Linker in PROTACs

The true value of (3-Methoxy-5-nitrophenyl)methanamine in modern drug discovery lies in its application as a versatile linker or a precursor to linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8][9]

The Role of PROTACs in Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[10] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[11][12]

Caption: Mechanism of action of Proteolysis Targeting Chimeras (PROTACs).

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient protein degradation.[10]

(3-Methoxy-5-nitrophenyl)methanamine as a Linker Precursor

The substituted phenyl ring of (3-Methoxy-5-nitrophenyl)methanamine provides a rigid scaffold that can be elaborated into more complex linkers. The primary amine serves as a convenient handle for attachment to either the POI-binding ligand or the E3 ligase ligand, often through amide bond formation. The nitro group can be readily reduced to an amine, providing an additional point for chemical modification and diversification of the linker structure. This dual functionality allows for the creation of a library of linkers with varying vectors and properties, which is crucial for optimizing the efficacy of a PROTAC.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (3-Methoxy-5-nitrophenyl)methanamine.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt may offer enhanced stability.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Researchers must consult the Safety Data Sheet (SDS) provided by their supplier for comprehensive safety information.

Conclusion

(3-Methoxy-5-nitrophenyl)methanamine is more than just a chemical intermediate; it is a strategic tool for medicinal chemists, particularly those working on the cutting edge of drug discovery with PROTACs. A thorough understanding of its sourcing, synthesis, and quality control is essential for its effective application. This guide provides a foundational framework for researchers to confidently incorporate this versatile building block into their research and development programs, ultimately accelerating the discovery of new therapeutics.

References

- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [URL: https://www.rsc.

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [URL: https://www.rsc.

- Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases. Google Patents. [URL: https://patents.google.

- Synthesis of (2-Fluoro-5-nitrophenyl)methanamine. Benchchem. [URL: https://www.benchchem.com/technical-support-center/synthesis-of-2-fluoro-5-nitrophenyl-methanamine]

- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicdivision.org/organoflashware/nmr_h.html]

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [URL: https://core.ac.uk/download/pdf/213038663.pdf]

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/185]

- 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0203853). NP-MRD. [URL: https://www.np-mrd.org/NP0203853/13c]

- Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/leuckart-wallach-reaction.shtm]

- Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)methanamine by Column Chromatography. Benchchem. [URL: https://www.benchchem.

- Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. ResearchGate. [URL: https://www.researchgate.net/publication/23204780_Synthesis_of_some_N-substituted_nitroimidazole_derivatives_as_potential_antioxidant_and_antifungal_agents]

- Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [URL: https://www.researchgate.net/publication/382346903_Two-step_reductive_amination_synthesis_of_4-methoxy-N-4-nitrobenzylaniline]

- A review on hplc method development and validation. JETIR Research Journal. [URL: https://www.jetir.org/papers/JETIR1905S79.pdf]

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. [URL: https://www.mdpi.com/1420-3049/27/1/223]

- Heterocyclic degronimers for target protein degradation. Google Patents. [URL: https://patents.google.

- Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals. [URL: https://lifechemicals.com/service/synthesis-and-supply-of-rd-compounds/building-blocks/c-substituted-piperidines]

- Reversed Phase HPLC Method Development. Phenomenex. [URL: https://phenomenex.blob.core.windows.net/documents/c6a71871-7036-405a-8b89-63390d65b1c5.pdf]

- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38722231/]

- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [URL: https://www.mdpi.com/2073-4344/13/2/410]

- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [URL: https://www.mdpi.com/1420-3049/25/20/4673]

- A Comparative Guide to the Purity Assessment of (2-Fluoro-5-nitrophenyl)methanamine by High-Performance Liquid Chromatography (HPLC). Benchchem. [URL: https://www.benchchem.

- A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Benchchem. [URL: https://www.benchchem.com/technical-support-center/a-comparative-guide-to-hplc-and-nmr-analysis-for-purity-validation-of-2-3-4-6-tetra-o-benzyl-d-glucopyranose]

- Proteolysis-targeting chimera (protac) compounds and uses thereof field. Google Patents. [URL: https://patents.google.

- Pharmaceutical compositions of protac compounds and uses thereof. Google Patents. [URL: https://patents.google.

- Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18590938/]

- Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. ResearchGate. [URL: https://www.researchgate.

- Technical Support Center: Purification of Crude (3-Amino-5-fluoro-2-nitrophenyl)methanol. Benchchem. [URL: https://www.benchchem.com/technical-support-center/purification-of-crude-3-amino-5-fluoro-2-nitrophenyl-methanol]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents [patents.google.com]

- 9. US10646575B2 - Heterocyclic degronimers for target protein degradation - Google Patents [patents.google.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. WO2024165050A1 - Proteolysis-targeting chimera (protac) compounds and uses thereof field - Google Patents [patents.google.com]

- 12. WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof - Google Patents [patents.google.com]

(3-Methoxy-5-nitrophenyl)methanamine hydrochloride salt properties

An In-depth Technical Guide to (3-Methoxy-5-nitrophenyl)methanamine Hydrochloride for Advanced Research

Foreword: A Modern Building Block for Complex Synthesis

In the landscape of contemporary medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount. (3-Methoxy-5-nitrophenyl)methanamine hydrochloride (CAS: 945934-58-3) emerges as a pivotal intermediate, offering a unique constellation of functional groups—a primary amine for nucleophilic reactions, a nitro group for reduction or substitution, and a methoxy group for electronic modulation. This guide moves beyond a simple recitation of data, providing a field-proven perspective on the compound's properties, synthesis, and strategic applications. It is designed for the practicing researcher who requires not just the 'what' but the 'why' behind the protocols and applications that define this versatile molecule's utility.

Section 1: Core Physicochemical & Spectroscopic Profile

A compound's utility is fundamentally governed by its physical and chemical properties. These parameters dictate storage conditions, solvent selection, and reaction compatibility. The hydrochloride salt form confers enhanced stability and aqueous solubility compared to its free base, making it more amenable to handling and use in biological assays or aqueous reaction media.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 945934-58-3 |

| Molecular Formula | C₈H₁₁ClN₂O₃ |

| Molecular Weight | 218.64 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 224-228 °C |

| Solubility | Soluble in water, DMSO, and Methanol |

(Data synthesized from publicly available supplier information)

Section 2: Strategic Synthesis & Mechanistic Rationale

The synthesis of (3-Methoxy-5-nitrophenyl)methanamine hydrochloride is a multi-step process that requires careful control of reaction conditions. A common and reliable laboratory-scale approach involves the reductive amination of 3-methoxy-5-nitrobenzaldehyde.

Protocol 2.1: Synthesis via Reductive Amination

This protocol provides a robust method for the synthesis, emphasizing the chemical reasoning behind each critical step.

Materials:

-

3-Methoxy-5-nitrobenzaldehyde

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (Anhydrous)

-

Diethyl ether

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Standard glassware for organic synthesis under an inert atmosphere

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxy-5-nitrobenzaldehyde (1.0 eq) in anhydrous methanol. Add ammonium acetate (10 eq) to the solution. The large excess of ammonium acetate serves as the ammonia source, driving the equilibrium towards the formation of the intermediate imine.

-

Reduction: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Subsequently, cool the reaction to 0 °C using an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise. NaBH₃CN is the reductant of choice here due to its mild nature and its specific reactivity towards the protonated imine over the starting aldehyde, minimizing side reactions.

-

Reaction Monitoring & Quench: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Once complete, carefully quench the reaction by the slow addition of 1M aqueous HCl to decompose any remaining reducing agent.

-

Workup & Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water and basify the aqueous solution with 2M NaOH to a pH > 10 to deprotonate the amine. Extract the free amine into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude free base.

-

Salt Formation & Purification: Dissolve the crude amine in a minimal amount of diethyl ether. Add a solution of hydrochloric acid in ethanol or ether (1.1 eq) dropwise while stirring. The (3-Methoxy-5-nitrophenyl)methanamine hydrochloride salt will precipitate out of the non-polar solvent. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Caption: Workflow for the synthesis of the target hydrochloride salt.

Section 3: Strategic Applications in Drug Development

The true value of (3-Methoxy-5-nitrophenyl)methanamine hydrochloride lies in its potential as a versatile starting material. Its distinct functional groups serve as handles for a variety of chemical transformations, making it a valuable scaffold in fragment-based drug discovery and lead optimization campaigns.

-

Amino Group Derivatization: The primary amine is a potent nucleophile, readily participating in amide bond formation, reductive amination with other carbonyls, and the synthesis of sulfonamides. This allows for the straightforward introduction of diverse side chains to probe structure-activity relationships (SAR).

-

Nitro Group Reduction: The nitro group can be selectively reduced to an aniline derivative under various conditions (e.g., SnCl₂, H₂/Pd-C). This newly formed aromatic amine is a key precursor for building ureas, amides, and heterocyclic ring systems like quinolines or benzodiazepines, which are privileged structures in medicinal chemistry.

-

Aromatic Ring Functionalization: While the existing methoxy and nitro/amino groups are directing, the aromatic ring itself can be subject to further electrophilic or nucleophilic aromatic substitution, allowing for the introduction of halogens or other functionalities to modulate electronic properties and metabolic stability.

Caption: Key derivatization pathways from the core scaffold.

Section 4: Safety, Handling, & Hazard Mitigation

(3-Methoxy-5-nitrophenyl)methanamine hydrochloride and related nitroaromatic compounds require careful handling. While a specific toxicological profile is not extensively published, data from structurally similar chemicals provide a basis for prudent laboratory practices.

-

Hazard Profile: Similar nitrobenzylamine and methoxybenzylamine compounds are classified as irritants to the skin, eyes, and respiratory system.[1][2][3][4] They may be harmful if swallowed, inhaled, or absorbed through the skin.[1][3]

-

Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[5]

-

Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of the fine crystalline powder.[3] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. This typically involves disposal as hazardous chemical waste.[1]

Conclusion

(3-Methoxy-5-nitrophenyl)methanamine hydrochloride is more than a mere catalogue chemical; it is a strategic tool for the discerning synthetic chemist. Its predictable reactivity, coupled with the orthogonal nature of its functional groups, provides a robust platform for the rapid generation of molecular diversity. By understanding the rationale behind its synthesis and the potential of its derivatization, researchers can fully leverage this compound to accelerate the discovery of novel therapeutics and advanced materials.

References

-

Safety Data Sheet for (2-Nitrophenyl)methanamine hydrochloride. Angene Chemical. [Link]

-

Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the key precursors and synthetic strategies for obtaining (3-methoxy-5-nitrophenyl)methanamine, a valuable building block in medicinal chemistry and drug development. The document delves into three primary synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform laboratory practice and process development.

Introduction: Strategic Importance of (3-Methoxy-5-nitrophenyl)methanamine

(3-Methoxy-5-nitrophenyl)methanamine serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules. Its unique substitution pattern, featuring a methoxy group, a nitro group, and a methylamine moiety on a phenyl ring, provides a versatile scaffold for the construction of complex molecular architectures. The strategic placement of these functional groups allows for subsequent modifications, making it an attractive starting point for the development of novel therapeutics. This guide explores the foundational chemistry required to access this important compound, focusing on the synthesis of its immediate precursors.

Synthetic Strategies: A Comparative Overview

Three principal synthetic pathways to (3-methoxy-5-nitrophenyl)methanamine have been identified, each commencing from a different commercially available starting material. The choice of route will often depend on factors such as reagent availability, scalability, and desired purity of the final product. The three routes are:

-

Route A: From 3-Methoxybenzaldehyde via nitration and subsequent reductive amination.

-

Route B: From 3-Methoxybenzonitrile via nitration and subsequent reduction of the nitrile.

-

Route C: From 3,5-Dinitroanisole via selective reduction of one nitro group, followed by further functional group manipulation.

The following sections will provide a detailed examination of each of these synthetic approaches.

Route A: From 3-Methoxybenzaldehyde

This route is perhaps the most direct, involving two key transformations: electrophilic nitration of the aromatic ring followed by reductive amination of the aldehyde.

Step 1: Synthesis of 3-Methoxy-5-nitrobenzaldehyde

The introduction of a nitro group onto the 3-methoxybenzaldehyde backbone is achieved through electrophilic aromatic substitution. The methoxy group is an ortho-, para-director; however, the aldehyde is a meta-director. The directing effects of these two groups are synergistic, favoring nitration at the C5 position.

-

Materials:

-

3-Methoxybenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

tert-Butyl methyl ether (MTBE)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄)

-

Toluene

-

Petroleum ether

-

-

Procedure:

-

In a three-neck flask equipped with a thermometer and an addition funnel, cool concentrated sulfuric acid in an ice bath.[1]

-

Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10°C.[1]

-

To this nitrating mixture, add 3-methoxybenzaldehyde dropwise, ensuring the internal temperature is kept between 5°C and 15°C.[1][2]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[1]

-

Pour the reaction mixture slowly onto crushed ice with stirring.[1]

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.[1]

-

Dissolve the crude product in MTBE and wash with a 5% NaHCO₃ solution to remove residual acid.[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]

-

The crude 3-methoxy-5-nitrobenzaldehyde can be purified by recrystallization from a mixture of toluene and petroleum ether.[1]

-

-

Causality of Experimental Choices:

-

The use of a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the aromatic nitration.

-

Maintaining a low temperature during the addition of reagents is crucial to control the exothermic reaction and prevent the formation of dinitrated byproducts.[2]

-

The overnight stirring at room temperature allows the reaction to proceed to completion.

-

The work-up with ice quenches the reaction, while the bicarbonate wash neutralizes any remaining acid.

-

Step 2: Synthesis of (3-Methoxy-5-nitrophenyl)methanamine via Reductive Amination

Reductive amination is a powerful method for the conversion of aldehydes and ketones to amines.[3][4] In this step, 3-methoxy-5-nitrobenzaldehyde is reacted with an amine source, typically ammonia or a primary amine, in the presence of a reducing agent to form the desired primary amine.

-

Materials:

-

3-Methoxy-5-nitrobenzaldehyde

-

Ammonium chloride (NH₄Cl) or Methylamine hydrochloride (CH₃NH₃Cl)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (Et₂O)

-

-

Procedure:

-

Dissolve 3-methoxy-5-nitrobenzaldehyde and an excess of the amine salt in methanol.

-

Add the reducing agent portion-wise at room temperature. The use of NaBH₃CN is common as it is a mild reducing agent that selectively reduces the imine intermediate over the starting aldehyde.[5]

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by the addition of dilute HCl.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with NaOH solution and extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude (3-methoxy-5-nitrophenyl)methanamine.

-

Further purification can be achieved by column chromatography or recrystallization.

-

-

Mechanistic Insight: The reaction proceeds through the initial formation of an imine from the aldehyde and the amine.[3][6] This imine is then reduced by the hydride reagent to the corresponding amine.[7] The choice of a mild reducing agent like sodium cyanoborohydride is critical to prevent the premature reduction of the starting aldehyde.[5]

Route B: From 3-Methoxybenzonitrile

This pathway involves the nitration of 3-methoxybenzonitrile followed by the reduction of the nitrile group to a primary amine.

Step 1: Synthesis of 3-Methoxy-5-nitrobenzonitrile

Similar to the aldehyde, the nitrile group is a meta-director, and the methoxy group is an ortho-, para-director. Thus, the nitration of 3-methoxybenzonitrile is also expected to yield the 5-nitro-substituted product.

The protocol for the nitration of 3-methoxybenzonitrile is analogous to that of 3-methoxybenzaldehyde, employing a mixture of concentrated sulfuric and nitric acids under controlled temperature conditions.

Step 2: Synthesis of (3-Methoxy-5-nitrophenyl)methanamine via Nitrile Reduction

The reduction of a nitrile to a primary amine is a common transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose.[8][9]

-

Materials:

-

3-Methoxy-5-nitrobenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Add a solution of 3-methoxy-5-nitrobenzonitrile in the same anhydrous solvent dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash them thoroughly with ether.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or distillation under reduced pressure.

-

-

Mechanistic Rationale: The reduction proceeds via the nucleophilic attack of hydride ions from LiAlH₄ on the electrophilic carbon of the nitrile group.[10][11] Two equivalents of hydride are required to form the primary amine.[11]

Route C: From 3,5-Dinitroanisole

This route offers an alternative approach, starting with a dinitrated precursor and selectively reducing one of the nitro groups.

Step 1: Synthesis of 3,5-Dinitroanisole

3,5-Dinitroanisole can be prepared by the methoxylation of 1,3,5-trinitrobenzene.[12]

-

Materials:

-

1,3,5-Trinitrobenzene

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

-

Procedure:

-

Prepare a solution of sodium methoxide in absolute methanol.[12]

-

Add a solution of 1,3,5-trinitrobenzene in absolute methanol to the sodium methoxide solution.[12]

-

Boil the mixture for approximately 20 minutes.[12]

-

Distill off a portion of the methanol.[12]

-

Pour the remaining mixture into water to precipitate the crude 3,5-dinitroanisole.[12]

-

Recrystallize the crude product from hot methanol to obtain the purified product.[12]

-

Step 2: Selective Reduction to 3-Methoxy-5-nitroaniline

The selective reduction of one nitro group in a polynitroaromatic compound is a classic transformation, often achieved using the Zinin reduction with sulfide reagents.[13][14][15]

-

Materials:

-

3,5-Dinitroanisole

-

Sodium sulfide (Na₂S) or Sodium hydrosulfide (NaSH)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

Water

-

-

Procedure:

-

Prepare a solution of sodium sulfide and sodium bicarbonate in water.[16]

-

Add methanol and cool the solution to 0°C.[16]

-

Add this solution to a solution of 3,5-dinitroanisole in methanol.[16]

-

Heat the resulting suspension to reflux for 30 minutes.[16]

-

Remove the methanol under reduced pressure.

-

Pour the aqueous residue into ice-water to precipitate the product.[16]

-

Collect the 3-methoxy-5-nitroaniline by filtration.[16]

-

Step 3: Conversion of 3-Methoxy-5-nitroaniline to (3-Methoxy-5-nitrophenyl)methanamine

The conversion of the aniline to the final methylamine product is a multi-step process. One possible route involves the diazotization of the aniline followed by a Sandmeyer reaction to introduce a cyano group, which can then be reduced.[17][18][19]

-

Diazotization: React 3-methoxy-5-nitroaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.

-

Sandmeyer Reaction: Treat the diazonium salt with copper(I) cyanide (CuCN) to replace the diazonium group with a nitrile, yielding 3-methoxy-5-nitrobenzonitrile.[18]

-

Nitrile Reduction: Reduce the nitrile to the primary amine, (3-methoxy-5-nitrophenyl)methanamine, using a strong reducing agent like LiAlH₄ as described in Route B.

Data Summary and Comparison of Routes

| Route | Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |

| A | 3-Methoxybenzaldehyde | 3-Methoxy-5-nitrobenzaldehyde | Nitration, Reductive Amination | Direct, well-established reactions | Aldehyde can be prone to over-oxidation or side reactions |

| B | 3-Methoxybenzonitrile | 3-Methoxy-5-nitrobenzonitrile | Nitration, Nitrile Reduction | Utilizes stable nitrile intermediate | Requires strong and hazardous reducing agents like LiAlH₄ |

| C | 3,5-Dinitroanisole | 3-Methoxy-5-nitroaniline, 3-Methoxy-5-nitrobenzonitrile | Selective Reduction (Zinin), Diazotization, Sandmeyer Reaction, Nitrile Reduction | Starts from a readily available dinitro compound | Multi-step, requires careful control of selectivity |

Visualizing the Synthetic Pathways

Route A: From 3-Methoxybenzaldehyde

Caption: Synthetic workflow for Route A.

Route B: From 3-Methoxybenzonitrile

Caption: Synthetic workflow for Route B.

Route C: From 3,5-Dinitroanisole

Caption: Synthetic workflow for Route C.

Safety Considerations

-

Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and strong oxidizing agents.[20][21][22][23] The reaction is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. An ice bath must be readily available to control the temperature.

-

Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere in a dry apparatus. A proper quenching procedure is essential for safe work-up.

-

General Precautions: Standard laboratory safety practices should be followed at all times, including the use of PPE, working in a well-ventilated area, and having access to emergency equipment such as safety showers and eyewash stations.

Conclusion